8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride
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Overview
Description
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can lead to changes in biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine atoms.
Tropane Alkaloids: These compounds have a related bicyclic structure and are known for their biological activities.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties .
Properties
IUPAC Name |
8,8-difluoro-4-azabicyclo[5.1.0]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-3-10-4-2-6(5)7;/h5-6,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFHJXPVGWWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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